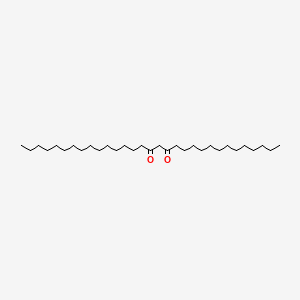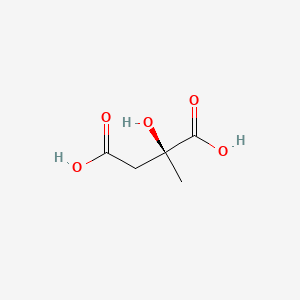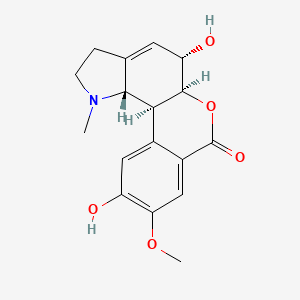
2-(2-diethylaminoethyloxy)-3-prop-2-enylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylaminobenzaldehyde is a chemical compound commonly used as a selective inhibitor of aldehyde dehydrogenase isoenzymes in cancer stem cell biology. It is often included as a negative control compound in the widely utilized Aldefluor assay .
Preparation Methods
N,N-diethylaminobenzaldehyde can be synthesized through the reaction of diethylamine with benzaldehyde. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N,N-diethylaminobenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,N-diethylaminobenzaldehyde is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer stem cell biology, it serves as a selective inhibitor of aldehyde dehydrogenase isoenzymes, making it a valuable tool for studying the role of these enzymes in cancer progression and treatment . Additionally, it is used in various biochemical assays and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-diethylaminobenzaldehyde involves its interaction with aldehyde dehydrogenase isoenzymes. It acts as a substrate and mechanism-based inhibitor, forming a quinoid-like resonance state following hydride transfer. This state is stabilized by local structural features in several of the aldehyde dehydrogenase isoenzymes, leading to irreversible inhibition .
Comparison with Similar Compounds
N,N-diethylaminobenzaldehyde is often compared with other aldehyde dehydrogenase inhibitors, such as disulfiram and cyanamide. While these compounds also inhibit aldehyde dehydrogenase, N,N-diethylaminobenzaldehyde is unique in its selectivity and mechanism of action. It exhibits a higher affinity for certain isoenzymes and forms a stable quinoid-like resonance state, which is not observed with other inhibitors .
Similar compounds include:
- Disulfiram
- Cyanamide
- Dimethylaminobenzaldehyde
Properties
CAS No. |
93148-15-3 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]-3-prop-2-enylbenzaldehyde |
InChI |
InChI=1S/C16H23NO2/c1-4-8-14-9-7-10-15(13-18)16(14)19-12-11-17(5-2)6-3/h4,7,9-10,13H,1,5-6,8,11-12H2,2-3H3 |
InChI Key |
VZEZONWRBFJJMZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C(C=CC=C1C=O)CC=C |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC=C1C=O)CC=C |
Key on ui other cas no. |
93148-15-3 |
Synonyms |
4-diethylaminoazobenzene C.I. Solvent Yellow 56 DEAB N,N-diethyl-4-aminoazobenzene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid](/img/structure/B1217679.png)




![4-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)propan-2-yl]amino}ethyl)benzene-1,2-diol](/img/structure/B1217686.png)








